molecular formula C16H20ClN3O3 B6659681 N,2-dimethyl-1,3-dioxo-N-piperidin-4-ylisoindole-5-carboxamide;hydrochloride

N,2-dimethyl-1,3-dioxo-N-piperidin-4-ylisoindole-5-carboxamide;hydrochloride

Cat. No.: B6659681
M. Wt: 337.80 g/mol
InChI Key: DWXYJVYOPPJVOT-UHFFFAOYSA-N
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Description

N,2-dimethyl-1,3-dioxo-N-piperidin-4-ylisoindole-5-carboxamide;hydrochloride is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both piperidine and isoindole moieties in its structure suggests significant pharmacological potential, making it a subject of interest in medicinal chemistry.

Properties

IUPAC Name

N,2-dimethyl-1,3-dioxo-N-piperidin-4-ylisoindole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3.ClH/c1-18(11-5-7-17-8-6-11)14(20)10-3-4-12-13(9-10)16(22)19(2)15(12)21;/h3-4,9,11,17H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXYJVYOPPJVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N(C)C3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethyl-1,3-dioxo-N-piperidin-4-ylisoindole-5-carboxamide;hydrochloride typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Isoindole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is often introduced via nucleophilic substitution reactions.

    Functional Group Modifications:

Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products Formed:

    Oxidation: N-oxides and hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoindole and piperidine derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a catalyst in organic reactions.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Potential therapeutic agent for treating neurological disorders due to its structural similarity to known pharmacophores.
  • Explored for its anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the development of new materials with specific electronic or optical properties.
  • Employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N,2-dimethyl-1,3-dioxo-N-piperidin-4-ylisoindole-5-carboxamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

    N-methyl-1,3-dioxoisoindoline-5-carboxamide: Shares the isoindole core but lacks the piperidine ring.

    2,3-dimethyl-1,3-dioxoisoindoline-5-carboxamide: Similar structure but with different substitution patterns.

Uniqueness: N,2-dimethyl-1,3-dioxo-N-piperidin-4-ylisoindole-5-carboxamide;hydrochloride is unique due to the combination of the isoindole and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for research and potential therapeutic applications.

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